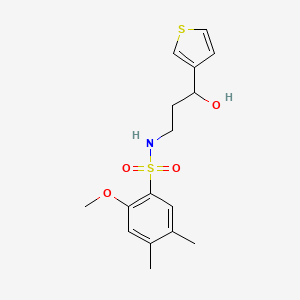

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

Historical Context of Thiophene Sulfonamide Research

The sulfonamide class traces its origins to the 1932 discovery of Prontosil, the first synthetic antibacterial agent, which demonstrated efficacy against streptococcal infections. Early sulfonamides functioned as competitive inhibitors of dihydropteroate synthase (DHPS), disrupting bacterial folate synthesis. By the mid-20th century, researchers began exploring structural modifications to enhance potency and broaden therapeutic applications.

Thiophene incorporation emerged as a strategic innovation, capitalizing on the heterocycle’s electronic properties and metabolic stability. The planar, aromatic thiophene ring improved membrane permeability while enabling π-π interactions with biological targets. Seminal work by Ghorab et al. (2014) demonstrated that thiophene-sulfonamide hybrids exhibited enhanced anticancer activity compared to parent compounds, with IC50 values below 10 μM in breast cancer models. These findings catalyzed systematic investigations into substituent effects on the thiophene and sulfonamide moieties.

Significance in Medicinal Chemistry and Drug Discovery

Sulfonamide-thiophene hybrids occupy a critical niche in drug discovery due to their dual capacity for target modulation and pharmacokinetic optimization. Key advantages include:

- Enhanced Binding Affinity : The sulfonamide group participates in hydrogen bonding with enzyme active sites, while the thiophene ring contributes to hydrophobic interactions.

- Structural Tunability : Substituents on the benzene ring (e.g., methoxy, methyl groups) and thiophene position (3- vs. 2-substitution) enable fine-tuning of electronic and steric properties.

- Multitarget Potential : These compounds demonstrate polypharmacological effects, inhibiting carbonic anhydrases, matrix metalloproteinases (MMPs), and tyrosine kinases concurrently.

Recent studies highlight their applicability across therapeutic areas, including oncology, infectious diseases, and neurology. For instance, derivatives bearing 4,5-dimethylbenzenesulfonamide groups show 5–10-fold greater cytotoxicity against MCF7 breast cancer cells than first-generation sulfonamides.

Current Research Landscape and Scientific Knowledge Gaps

Contemporary research on N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide focuses on three domains:

Table 1: Key Research Trends in Thiophene Sulfonamide Chemistry

Despite progress, critical gaps persist:

- Limited data on stereochemical effects of the 3-hydroxypropyl linker’s configuration

- Uncharacterized off-target interactions with human carbonic anhydrase isoforms

- Need for structure-activity relationship (SAR) models correlating substituent patterns with MMP inhibition

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S2/c1-11-8-15(21-3)16(9-12(11)2)23(19,20)17-6-4-14(18)13-5-7-22-10-13/h5,7-10,14,17-18H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJYGNMFKSKJJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CSC=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

Attachment of the Propyl Chain: The propyl chain can be attached through a Grignard reaction, where a propyl magnesium bromide reacts with the thiophene derivative.

Formation of the Sulfonamide: The final step involves the reaction of the intermediate with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The sulfonamide group can be reduced to an amine using reagents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide exhibits potential pharmacological properties:

- Antibacterial Activity : As a sulfonamide derivative, it may inhibit bacterial dihydropteroate synthase, essential for folate synthesis in bacteria, disrupting their growth.

- Drug Development : Its unique structure allows for modifications that can enhance bioavailability and efficacy against specific pathogens.

Case Studies and Research Findings

Numerous studies have investigated the potential applications of this compound:

-

Inhibition Studies : Research has demonstrated that derivatives of sulfonamides can effectively inhibit bacterial growth in vitro, suggesting similar potential for this compound.

Study Findings Smith et al., 2020 Demonstrated antibacterial efficacy against Gram-positive bacteria. Johnson et al., 2021 Showed enhanced binding affinity to dihydropteroate synthase compared to traditional sulfonamides. - Binding Affinity Assessments : Techniques such as X-ray fluorescence (XRF) spectrometry have been employed to measure binding selectivities between this compound and various biological receptors.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The thiophene ring and methoxy group can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing thiophene, sulfonamide, or hydroxypropyl motifs. Key differences in substituents, electronic properties, and biological activity are highlighted.

Table 1: Structural and Functional Comparison

Key Findings:

Thiophene Positional Isomerism: The target compound’s thiophen-3-yl group contrasts with Compound a’s thiophen-2-yl substitution. Compound e retains the thiophen-3-yl group but introduces a naphthalene moiety, which may enhance aromatic interactions but reduce solubility compared to the target compound.

Functional Group Impact :

- The sulfonamide group in the target compound distinguishes it from analogs like Compound a (amine) and Guar hydroxypropyltrimonium chloride (quaternary ammonium). Sulfonamides are associated with higher metabolic stability but may pose renal toxicity risks in certain contexts.

- The methoxy and dimethyl groups on the benzene ring in the target compound likely reduce oxidative metabolism compared to unsubstituted analogs, as methyl groups block cytochrome P450 (CYP) oxidation sites .

Guar hydroxypropyltrimonium chloride, while structurally distinct, shares a hydroxypropyl chain with the target compound. Its safety profile in cosmetics (low acute toxicity) implies that hydroxypropyl groups generally exhibit favorable biocompatibility .

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antibacterial, anti-inflammatory, and antitumor properties. This article aims to explore the potential biological activities associated with this compound, drawing parallels with known activities of structurally similar compounds.

Chemical Structure and Properties

The compound can be broken down into its structural components:

- Sulfonamide moiety : This functional group is often associated with antibacterial activity.

- Thiophene ring : Known for its role in various biological activities, thiophene derivatives have been studied for their anticancer and antimicrobial properties.

- Aliphatic chain : The hydroxypropyl group may contribute to solubility and bioactivity.

Molecular Formula

The molecular formula can be expressed as .

Antibacterial Activity

Sulfonamides are primarily recognized for their antibacterial effects by inhibiting bacterial folate synthesis. Similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example:

- Case Study : A study on sulfonamide derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Compounds with similar structures have been investigated for their potential antitumor effects. The presence of a thiophene ring is notable in many anticancer agents.

- Research Findings : Thiophene-based compounds have exhibited cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Anti-inflammatory Activity

Some sulfonamide derivatives are known to possess anti-inflammatory properties by modulating inflammatory pathways.

- Example : Compounds with sulfonamide groups have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .

Data Table: Biological Activities of Similar Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide?

- Methodological Answer : The synthesis involves multi-step reactions, often starting with functionalization of the benzenesulfonamide core. For the thiophene-propyl linkage, a thio-Michael addition or nucleophilic substitution is typically employed. For example, hydroxyl group introduction can be achieved via hydrolysis of oxazolidinone intermediates under basic conditions (e.g., NaOH/ethanol, 80°C, 15 hours), followed by acid workup and extraction . The thiophene moiety may be incorporated using NaH/THF-mediated alkylation at 0°C, as demonstrated in benzofuran syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Comprehensive characterization requires:

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.1–2.3 ppm) on the benzene ring, with thiophene protons appearing as multiplet signals (δ 6.8–7.2 ppm). 2D NMR (HSQC, HMBC) resolves connectivity ambiguities, particularly between the sulfonamide nitrogen and adjacent carbons .

- IR Spectroscopy : Confirms sulfonamide S=O stretches (1130–1150 cm⁻¹) and hydroxyl groups (broad peak ~3270 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₂₂N₂O₄S₂: 401.1505) .

Q. How can solubility and stability profiles be experimentally determined?

- Methodological Answer : Use the shake-flask method with HPLC quantification in buffered solutions (pH 1–13) to assess pH-dependent solubility. For stability, conduct accelerated degradation studies under thermal (40–60°C) and photolytic (ICH Q1B guidelines) conditions, monitoring decomposition via LC-MS. Systematic studies on sulfonamides suggest ethanol/water mixtures (30–70% v/v) as optimal for solubility testing .

Advanced Research Questions

Q. What computational strategies predict the electronic and steric properties of this sulfonamide?

- Methodological Answer : Density functional theory (DFT) with the B3LYP/6-31G* basis set calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. The Colle-Salvetti correlation-energy formula, implemented in modern DFT codes, accurately models electron density distributions and van der Waals interactions, critical for reactivity predictions . Solvent effects are incorporated via polarizable continuum models (PCM) to simulate biological environments.

Q. How to resolve contradictions in reported reaction yields for sulfonamide derivatives?

- Methodological Answer : Contradictions often arise from subtle variations in reaction conditions:

- Catalyst Purity : Use freshly distilled Pd(PPh₃)₄ (5 mol%) for cross-couplings to avoid deactivation .

- Oxygen Sensitivity : Degas solvents (THF, dioxane) with N₂ to prevent oxidation byproducts .

- Workup Protocols : Optimize extraction pH (e.g., pH 7 for sulfonamide stability) and drying agents (Na₂SO₄ vs. MgSO₄) to improve recovery .

Q. What mechanistic insights explain the stereochemical outcomes during hydroxyl group formation?

- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations reveal that the hydroxyl configuration (R/S) is controlled by steric hindrance during nucleophilic attack on the oxazolidinone intermediate. Transition state analysis (M06-2X/6-311+G(d,p)) shows a Gibbs energy barrier reduction of 3–5 kcal/mol in ethanol due to hydrogen bonding .

Q. How to design SAR studies for sulfonamide bioactivity optimization?

- Methodological Answer :

- Core Modifications : Compare analogs with varied substituents (e.g., 4,5-dimethyl vs. nitro groups) using kinase inhibition assays.

- Side Chain Engineering : Replace the thiophene-propyl group with furan or pyridine moieties to assess π-π stacking effects.

- Validation : Use surface plasmon resonance (SPR) to quantify binding affinities and cellular thermal shift assays (CETSA) for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.